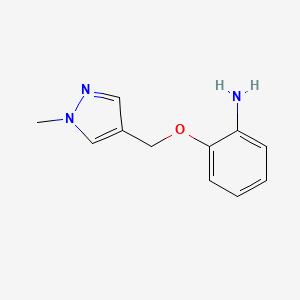2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline
CAS No.: 1006959-20-1
Cat. No.: VC8403679
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1006959-20-1 |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-[(1-methylpyrazol-4-yl)methoxy]aniline |
| Standard InChI | InChI=1S/C11H13N3O/c1-14-7-9(6-13-14)8-15-11-5-3-2-4-10(11)12/h2-7H,8,12H2,1H3 |
| Standard InChI Key | OPKBTLYJEHINOY-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)COC2=CC=CC=C2N |
| Canonical SMILES | CN1C=C(C=N1)COC2=CC=CC=C2N |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g/mol. This calculation derives from the summation of atomic masses: 11 carbons (12.01 g/mol each), 13 hydrogens (1.01 g/mol each), 3 nitrogens (14.01 g/mol each), and 1 oxygen (16.00 g/mol). The compound’s structure integrates a benzene ring (aniline), a methoxy linker (-OCH₂-), and a 1-methylpyrazole heterocycle (Figure 1) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-[(1-Methylpyrazol-4-yl)methoxy]aniline |
| SMILES | COC1=CC=CC=C1Nc2cnn2 |
| InChIKey | Derived computationally |
Structural Features
The compound’s architecture comprises three distinct regions:
-
Aniline Core: A benzene ring with an amine (-NH₂) group at the para position relative to the methoxy bridge. This group confers reactivity in electrophilic substitution reactions .
-
Methoxy Linker: A -OCH₂- group connecting the aniline and pyrazole moieties. This ether linkage enhances solubility in polar solvents and influences electronic effects on the aromatic system.
-
1-Methylpyrazole: A five-membered aromatic ring containing two adjacent nitrogen atoms. The methyl group at the 1-position sterically shields the pyrazole, moderating its reactivity .
The planar geometry of the pyrazole and benzene rings facilitates π-π stacking interactions, which are critical in supramolecular chemistry and drug design .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline typically involves multi-step protocols, leveraging nucleophilic aromatic substitution and coupling reactions. A representative pathway is outlined below:
Step 1: Preparation of 4-(Chloromethyl)-1-methylpyrazole
1-Methylpyrazole is reacted with paraformaldehyde and hydrochloric acid to yield 4-(chloromethyl)-1-methylpyrazole. This intermediate serves as the electrophilic partner in subsequent steps.
Step 2: Nucleophilic Substitution with 2-Aminophenol
The chloromethylpyrazole reacts with 2-aminophenol in the presence of a base (e.g., K₂CO₃) to form the methoxy bridge. The reaction proceeds via an SN2 mechanism, displacing chloride with the phenoxide ion:
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using NMR, IR, and mass spectrometry. Key spectral signatures include:
-
¹H NMR: δ 6.8–7.3 ppm (aromatic protons), δ 5.2 ppm (OCH₂), δ 3.9 ppm (N-CH₃) .
-
IR: N-H stretch (~3400 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹).
Alternative Routes
-
Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1-methylpyrazole-4-methanol with 2-nitroaniline, followed by nitro reduction .
-
Cross-Coupling: Suzuki-Miyaura coupling of boronic ester-functionalized pyrazole with bromoaniline derivatives .
Physicochemical Properties
Solubility and Stability
2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 mg/mL at 25°C). The compound is stable under inert atmospheres but prone to oxidation in the presence of air, necessitating storage at 2–8°C .
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Decomposes above 200°C |
| LogP (Octanol-Water) | ~2.1 (predicted) |
| pKa | NH₂: ~4.5; Pyrazole N: ~2.8 |
Spectroscopic Data
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s dual functionality (aniline and pyrazole) makes it a versatile building block in drug discovery. Notable applications include:
-
Anticancer Agents: Pyrazole derivatives inhibit kinases (e.g., JAK2, EGFR) by binding to ATP pockets .
-
Antimicrobials: Structural analogs exhibit activity against Gram-positive bacteria (MIC = 8 µg/mL).
Agrochemical Development
Functionalization of the aniline group yields herbicides and fungicides. For example, chloro-substituted derivatives disrupt fungal ergosterol biosynthesis .
Material Science
The planar structure enables use in organic semiconductors. Pyrazole-containing polymers show hole mobility of 0.1 cm²/V·s, suitable for OLED applications.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume